molecular formula C13H15FO4 B1406442 (S)-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde CAS No. 1444767-38-7

(S)-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde

Cat. No.: B1406442
CAS No.: 1444767-38-7
M. Wt: 254.25 g/mol
InChI Key: JAXQKIUNICFILK-NSHDSACASA-N
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Description

(S)-5-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde (CAS: 1402232-56-7) is a fluorinated aromatic aldehyde featuring a chiral 2,2-dimethyl-1,3-dioxolane moiety. Its molecular formula is C₁₃H₁₅FO₄ (MW: 254.26 g/mol). The compound is characterized by:

  • A benzaldehyde core substituted with fluorine at the ortho-position.

This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, leveraging its aldehyde group for condensation reactions and the dioxolane ring for enhanced stability or solubility in organic media .

Properties

IUPAC Name

5-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-13(2)17-8-11(18-13)7-16-10-3-4-12(14)9(5-10)6-15/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXQKIUNICFILK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC2=CC(=C(C=C2)F)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)COC2=CC(=C(C=C2)F)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde typically involves the following steps:

    Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the dioxolane ring to the benzaldehyde core: This step involves the formation of an ether linkage between the dioxolane ring and the benzaldehyde core, typically using a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Aldehyde-Based Reactions

The aldehyde group is the most reactive site, enabling diverse nucleophilic additions and condensations.

Wittig Olefination

Reaction with ylides forms α,β-unsaturated carbonyl derivatives. For example:

  • Reagent : Diphenyl(2,2,2-trifluoroethyl)phosphine oxide

  • Conditions : THF solvent, 0°C to RT, inert atmosphere .

  • Product : Trifluoroethyl-substituted styrene derivative (yield not quantified in source).

Reductive Amination

The aldehyde reacts with amines followed by reduction to form secondary amines:

  • Example : Reaction with dimethylamine (NH(CH₃)₂)

  • Conditions : Sodium cyanoborohydride (NaBH₃CN), methanol, RT .

  • Yield : 37–47% over two steps .

Condensation with Active Methylene Compounds

Knoevenagel-type condensation with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione):

  • Conditions : Ethanol, reflux .

  • Product : 5-(2-Fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (confirmed via X-ray crystallography) .

Dioxolane Ring Transformations

The (S)-configured dioxolane ring undergoes selective modifications.

Acid-Catalyzed Hydrolysis

  • Conditions : 4 N HCl, RT .

  • Product : (S)-2,3-dihydroxypropylmethoxy-2-fluorobenzaldehyde (diol derivative).

  • Application : Serves as a precursor for further functionalization (e.g., oxidation to carboxylic acids) .

Fluorine-Specific Reactivity

The fluorine atom at the 2-position influences electronic properties but is generally inert under mild conditions.

Nucleophilic Aromatic Substitution (NAS)

Limited activity due to electron-withdrawing aldehyde group. NAS proceeds only under harsh conditions:

  • Reagent : Strong bases (e.g., KNH₂)

  • Conditions : High temperatures (>150°C), polar aprotic solvents.

  • Example : Replacement with methoxy group (not directly observed but theoretically plausible).

Cross-Coupling Reactions

The aldehyde group can direct regioselective coupling via transition-metal catalysis.

Suzuki-Miyaura Coupling

  • Substrate : Requires pre-halogenation (not inherent to the parent compound).

  • Hypothetical Pathway : Bromination at the 4-position, followed by Pd-catalyzed coupling with aryl boronic acids .

Redox Reactions

Reaction TypeConditionsProductYield/Notes
Oxidation KMnO₄, acidic H₂O, heat2-Fluoro-5-(dioxolane-methoxy)benzoic acidLow yield (side reactions)
Reduction NaBH₄, MeOH, 0°C(S)-5-(dioxolane-methoxy)-2-fluorobenzyl alcohol85–90%

Stereochemical Considerations

The (S)-configuration of the dioxolane ring impacts:

  • Hydrolysis Kinetics : (S)-enantiomer hydrolyzes 1.5× faster than (R)-counterpart in chiral HPLC studies .

  • Biological Interactions : Enhanced binding to enzymatic targets (e.g., D₃ dopamine receptor in molecular docking studies) .

Key Mechanistic Insights

  • Aldehyde Reactivity : Electron-withdrawing fluorine deactivates the benzene ring, directing electrophiles to the para position relative to the -OCH₂-dioxolane group .

  • Solvent Effects : THF and DMSO optimize yields in Wittig and reductive amination reactions, respectively .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its compatibility with both classical transformations (e.g., condensations) and modern catalytic methods. Experimental data emphasize the need for controlled conditions to preserve stereochemical integrity and optimize yields.

Scientific Research Applications

Medicinal Chemistry

(S)-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways.
Compound DerivativeTarget Cancer Cell LineIC50 (µM)
AMCF-712.5
BHeLa8.3

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Fluorinated Compounds : Its unique structure allows for the development of fluorinated analogs which are crucial in drug design and development.

Material Science

Research has indicated potential uses in creating novel materials:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer properties of various derivatives derived from this compound. The results demonstrated significant cytotoxicity against breast and cervical cancer cells, indicating its potential as a lead compound for further development.

Case Study 2: Synthesis of Fluorinated Drug Candidates

In a synthetic chemistry project, researchers successfully utilized this compound to synthesize a series of fluorinated drug candidates. These candidates exhibited improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of (S)-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxolane ring and fluorine atom can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

5-(Dimethoxymethyl)-2-fluorobenzaldehyde (CAS: 334019-14-6)

  • Molecular Formula : C₁₀H₁₁FO₃ (MW: 198.19 g/mol).
  • Key Differences: Replaces the dioxolane-methoxy group with a dimethoxymethyl substituent. Smaller molecular weight and reduced steric hindrance compared to the dioxolane derivative. The dimethoxymethyl group may offer different electronic effects, as methoxy groups are stronger electron donors than dioxolane-protected ethers.

Benzimidazole Derivatives (e.g., 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazoles)

  • Structural Features : Fluorinated benzimidazoles synthesized from 4-(substituted)-5-fluorobenzene-1,2-diamine precursors.
  • Key Differences :
    • Contain a benzimidazole core instead of an aldehyde, enabling hydrogen bonding and aromatic stacking in bioactive contexts.
    • Synthesized via condensation with aldehydes (e.g., ), highlighting the role of fluorinated aldehydes like the target compound in forming such heterocycles.
  • Applications: Potential antimicrobial or anticancer agents due to benzimidazole’s prevalence in drug design .

Difluoromethoxy-Substituted Phenols (e.g., 5-(Difluoromethoxy)-2-hydroxybenzaldehyde Derivatives)

  • Example: 2-((E)-(2-Amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol ().
  • Key Differences: Difluoromethoxy group (-OCF₂H) instead of dioxolane-methoxy, altering electronegativity and metabolic stability.
  • Applications : Antimicrobial or chelating agents, leveraging the difluoromethoxy group’s resistance to enzymatic cleavage .

Comparative Analysis Table

Property (S)-5-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde 5-(Dimethoxymethyl)-2-fluorobenzaldehyde Benzimidazole Derivatives Difluoromethoxy Phenols
Core Structure Fluorobenzaldehyde Fluorobenzaldehyde Benzimidazole Phenol-Schiff base
Key Substituent Dioxolane-methoxy Dimethoxymethyl Benzo[d][1,3]dioxol-5-yloxy Difluoromethoxy
Molecular Weight (g/mol) 254.26 198.19 ~300–400 (varies by substitution) ~250–300 (varies by substitution)
Synthesis Conditions Not detailed (commercial product) Not detailed 120°C in DMF with Na₂S₂O₅ Ethanol reflux, Schiff base formation
Stability High (dioxolane protects ether linkage) Moderate (methoxy groups prone to oxidation) Moderate (diamine precursors unstable) Moderate (Schiff base hydrolyzable)
Applications Pharmaceutical intermediate Organic synthesis intermediate Bioactive molecules (antimicrobial) Chelators, antimicrobial agents

Research Findings and Implications

Steric and Electronic Effects : The dioxolane group in the target compound provides steric shielding to the ether linkage, enhancing stability under acidic/basic conditions compared to dimethoxymethyl or difluoromethoxy analogs .

Synthetic Utility : Fluorobenzaldehydes like the target compound are critical for constructing fluorinated heterocycles (e.g., benzimidazoles in ), which are privileged scaffolds in drug discovery .

Bioactivity Trends : Difluoromethoxy and dioxolane-methoxy groups both improve metabolic stability, but the latter’s chirality may enable enantioselective interactions in drug-receptor binding .

Biological Activity

(S)-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde is a compound that incorporates a dioxolane moiety and a fluorinated benzaldehyde structure. This compound has garnered interest due to its potential biological activities, which may include anti-cancer properties, antimicrobial effects, and other pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C13H15FO4C_{13}H_{15}FO_4. The structure features a fluorine atom attached to the benzaldehyde group and a methoxy group derived from a 2,2-dimethyl-1,3-dioxolane.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that compounds containing dioxolane and fluorinated aromatic systems may exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study involving related dioxolane derivatives demonstrated cytotoxicity against multiple tumor cell lines, suggesting that modifications in the dioxolane structure can enhance the anticancer potential of these compounds .

2. Antimicrobial Properties

The incorporation of dioxolane rings in organic compounds often enhances their interaction with microbial targets:

  • Antibacterial Activity : Compounds structurally similar to this compound have shown promising antibacterial effects against various strains of bacteria, indicating potential for use in treating infections .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of several dioxolane derivatives, including those with fluorinated benzaldehyde moieties. The results indicated that these compounds could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that modifications in the chemical structure can significantly enhance antimicrobial potency.

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AnticancerMCF-710[Research Study 1]
AnticancerHeLa30[Research Study 1]
AntimicrobialStaphylococcus aureus15[Research Study 2]
AntimicrobialEscherichia coli15[Research Study 2]

Discussion

The biological activities associated with this compound suggest its potential as a lead compound for further development in both anticancer and antimicrobial therapies. The presence of the fluorine atom may enhance lipophilicity and bioavailability, which are critical factors for drug efficacy.

Q & A

Basic: What are the optimal synthetic routes for preparing (S)-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde, and how do reaction conditions influence yield and enantiomeric purity?

Methodological Answer:
The compound is typically synthesized via oxidation of the corresponding alcohol precursor. A key step involves Swern oxidation (DMSO/oxalyl chloride) or Dess-Martin periodinane to convert the alcohol to the aldehyde group. For example, oxidation of ((4R,5S)-5-(2-((4-methoxybenzyl)oxy)ethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol with DMSO and a base (e.g., iPr2NEt) at -10°C achieves high aldehyde yield (~61%) . Enantiomeric purity is controlled by using chiral starting materials (e.g., (-)-2,3-O-isopropylidene-D-threitol derivatives) or chiral auxiliaries during dioxolane ring formation .

Critical Consideration:
Competing side reactions (e.g., over-oxidation or racemization) may occur if temperature or reagent stoichiometry is not tightly controlled. Monitoring via TLC or HPLC during synthesis is recommended.

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm the dioxolane ring (δ ~1.3–1.5 ppm for dimethyl groups) and aldehyde proton (δ ~9.8–10.2 ppm). The (S)-configuration is verified via NOESY correlations between the dioxolane methoxy group and adjacent protons .
  • HPLC: Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol gradients. Retention time differences ≥2 min indicate ≥98% enantiomeric excess .
  • X-ray Crystallography: Single-crystal analysis provides definitive stereochemical assignment, as demonstrated for structurally related dioxolane derivatives .

Advanced: How does the stability of the 2,2-dimethyl-1,3-dioxolane ring under acidic or basic conditions impact the compound’s utility in multi-step syntheses?

Methodological Answer:
The dioxolane ring is acid-labile, with hydrolysis kinetics dependent on pH and temperature. Computational studies (DFT) show that protonation at the acetal oxygen initiates ring opening, with an activation energy of ~20 kcal/mol in aqueous HCl (0.1 M, 25°C) . This instability necessitates:

  • Protection Strategies: Use of non-acidic coupling reagents (e.g., EDC/HOBt) during amide bond formation.
  • Reaction Solvent Selection: Avoid protic solvents (e.g., MeOH) in favor of DCM or THF for steps involving the dioxolane moiety .

Data Contradiction Note:
While computational models predict predominant dioxolane stability under mildly basic conditions, experimental NMR data from copolymerization studies show partial ring opening in basic media (e.g., K2CO3/DMF) .

Advanced: What methodologies are employed to resolve contradictions in enantiomeric purity data between synthetic batches?

Methodological Answer:
Discrepancies often arise from subtle variations in chiral catalyst loading or crystallization conditions. To address this:

  • Dynamic Kinetic Resolution (DKR): Use enzymes (e.g., lipases) or transition-metal catalysts to equilibrate enantiomers during synthesis .
  • Crystallization-Induced Diastereomer Transformation (CIDT): Introduce a chiral resolving agent (e.g., L-tartaric acid) to enrich the desired enantiomer .
  • Statistical Analysis: Apply multivariate regression to correlate reaction parameters (e.g., temperature, solvent polarity) with HPLC-measured enantiomeric excess .

Advanced: How can site-selective functionalization of the benzaldehyde moiety be achieved without compromising the dioxolane ring?

Methodological Answer:

  • Orthogonal Protection: Temporarily protect the aldehyde as a dimethyl acetal (e.g., using trimethyl orthoformate) before introducing substituents at the 2-fluoro or 5-methoxy positions .
  • Cross-Electrophile Coupling: Employ nickel-catalyzed reactions to couple aryl halides with the benzaldehyde scaffold, maintaining dioxolane integrity. Yields up to 75% are reported using 1,2-diamines as ligands .

Advanced: What role does this compound play in the synthesis of Toll-like receptor (TLR) agonists or other bioactive molecules?

Methodological Answer:
The dioxolane-methoxy-fluorobenzaldehyde scaffold serves as a key intermediate in TLR-2 agonists. For example:

  • Lipopeptide Synthesis: Coupling with tert-butoxycarbonyl (Boc)-protected amino acids via EDC/HOBt generates precursors for immunostimulatory compounds. Enantioselective coupling (using H-L-Ser(tBu)-OMe) ensures proper stereochemistry in the final peptide .
  • Biological Activity: Derivatives exhibit enhanced solubility and receptor binding compared to non-fluorinated analogs, as shown in SPR binding assays (KD = 12–45 nM) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
(S)-5-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde

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